molecular formula C8H10N2O B031664 (S)-2-amino-2-phenylacetamide CAS No. 6485-52-5

(S)-2-amino-2-phenylacetamide

Cat. No. B031664
CAS RN: 6485-52-5
M. Wt: 150.18 g/mol
InChI Key: KIYRSYYOVDHSPG-ZETCQYMHSA-N
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Description

Synthesis Analysis

Synthesis methods for compounds related to (S)-2-amino-2-phenylacetamide often involve catalytic processes or multi-component reactions. For example, an efficient synthesis of 2-(3-aryl-1,2,4-oxadiazol-5-yl)-N-phenylacetamide derivatives utilized acid chlorides from 3-(hydroxyimino)3-amino-N-phenylpropanamide (Srivani, K. et al., 2018). Another approach includes the nickel-catalyzed formal aminocarbonylation of secondary benzyl chlorides with isocyanides to yield α-substituted phenylacetamide, showcasing the wide functional group tolerance under mild conditions (Wang, Y. et al., 2020).

Molecular Structure Analysis

The molecular structure of phenylacetamides, including (S)-2-amino-2-phenylacetamide, has been extensively studied through spectroscopic techniques. For instance, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was elucidated by elemental analyses and spectroscopic techniques, confirming its anticancer activity through in silico modeling targeting the VEGFr receptor (Sharma, G. et al., 2018).

Chemical Reactions and Properties

Phenylacetamides undergo various chemical reactions, demonstrating their versatility. For example, the synthesis and spectroscopic study of new rigid N-bicyclo substituted 2-phenylacetamides explored the conformations of these compounds, providing insights into their chemical behavior (Antonović, D. et al., 1988).

Physical Properties Analysis

The physical properties of phenylacetamide derivatives, such as solubility and crystallinity, play a crucial role in their application. The design, synthesis, and pharmacological evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide 3 (BPTES) analogs as glutaminase inhibitors highlight the importance of solubility for biological activity (Shukla, K. et al., 2012).

Chemical Properties Analysis

Chemical properties, such as reactivity and stability, are key to understanding phenylacetamides. The boric acid-catalyzed Ugi three-component reaction in aqueous media for the synthesis of 2-arylamino-2-phenylacetamide illustrates the reactivity of these compounds under various conditions (Kumar, A. et al., 2013).

Scientific Research Applications

  • Catalysis and Synthesis : Kumar et al. (2013) and Wang et al. (2020) discuss the use of (S)-2-amino-2-phenylacetamide in catalytic reactions. Kumar et al. describe a boric acid-catalyzed Ugi three-component reaction for synthesizing 2-arylamino-2-phenylacetamide in water, while Wang et al. report on a nickel-catalyzed aminocarbonylation of secondary benzyl chlorides with isocyanides to yield α-substituted phenylacetamide (Kumar, Saxena, & Gupta, 2013); (Wang, Huang, Wang, Qu, & Chen, 2020).

  • Estrogenic Activities and Potential Medical Applications : Zeng et al. (2018) investigated the estrogen-like effects of 2-phenylacetamide, isolated from the seeds of Lepidium apetalum, on MCF-7 cells and immature female mice. Their study suggests potential applications in treating perimenopause syndrome (Zeng, Li, Li, Zhang, Li, Zhang, Feng, & Zheng, 2018).

  • Biochemical Research and Drug Development : Research by Bezençon et al. (2017) and Shukla et al. (2012) highlights the role of (S)-2-amino-2-phenylacetamide derivatives in the development of drugs for treating generalized epilepsies and as inhibitors in biochemical pathways. These studies underscore the compound's significance in pharmaceutical research (Bezençon, Heidmann, Siegrist, Stamm, Richard, Pozzi, Corminboeuf, Roch, Kessler, Ertel, Reymond, Pfeifer, de Kanter, Toeroek-Schafroth, Moccia, Mawet, Moon, Rey, Capeleto, & Fournier, 2017); (Shukla, Ferraris, Thomas, Stathis, Duvall, Delahanty, Alt, Rais, Rojas, Gao, Xiang, Dang, Slusher, & Tsukamoto, 2012).

  • Agricultural Applications : Takai et al. (1963) describe the isolation of 2-phenylacetamide as a plant growth regulator produced by Actinomyces, indicating its potential utility in agriculture (Takai, Miyamoto, Hattori, & Tamura, 1963).

Safety And Hazards

This involves understanding the risks associated with handling and disposing of the compound. It includes toxicity data, safety precautions, first aid measures, and disposal methods.


Future Directions

This involves identifying areas where further research is needed. It could be improving the synthesis method, finding new applications, understanding the mechanism of action better, etc.


For a specific compound like “(S)-2-amino-2-phenylacetamide”, you would need to search scientific literature databases like PubMed, Google Scholar, or Web of Science. Please note that not all compounds will have information available on all these aspects, especially if they are not widely studied. If you’re affiliated with a university, you might have access to more databases through your library. If you’re not, some authors upload their papers on ResearchGate, where you can request them for free. You can also email authors directly to ask for a copy of their paper. They’re often happy to share.


I hope this general approach helps you in your research. If you have any more questions or need further clarification, feel free to ask!


properties

IUPAC Name

(2S)-2-amino-2-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7H,9H2,(H2,10,11)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIYRSYYOVDHSPG-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-amino-2-phenylacetamide

CAS RN

6485-52-5
Record name (S)-(+)-2-PHENYLGLYCINE AMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

In accordance with the process described in JP Patent Application Laying Open (Kokai) No. 62-55097, Enterobacter cloacae N-7901 (FERM BP-873) was cultured. This culture solution, 100 mL, was centrifuged, and the wet cells were then suspended in distilled water to prepare a 270 g cell suspension. D, L-phenylglycine amide, 30 g, was dissolved in this suspension, and the mixture was then allowed to react at 40° C. for 18 hours. After the reaction, cells were removed by centrifugation and 295 g of an aqueous solution containing 5.0% by mass each of L-phenylglycine and D-phenylglycine amide was obtained.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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